CAS number lookup for Methyl 3-amino-4-ethylthiophene-2-carboxylate
CAS number lookup for Methyl 3-amino-4-ethylthiophene-2-carboxylate
Technical Whitepaper: Identification, Synthesis, and Application of Methyl 3-amino-4-ethylthiophene-2-carboxylate
Part 1: Executive Summary
Methyl 3-amino-4-ethylthiophene-2-carboxylate (CAS 221043-87-4 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Belonging to the class of 3-aminothiophenes, it serves as a critical scaffold for developing kinase inhibitors and local anesthetics (structural analogs of Articaine). Unlike its more common 2-aminothiophene counterparts synthesized via the Gewald reaction, this 3-amino isomer requires a distinct synthetic strategy involving tetrahydrothiophene intermediates.
This guide provides a definitive identification of the compound, a field-validated synthetic protocol, and a structural analysis designed to support high-integrity drug development workflows.
Part 2: Chemical Identity & CAS Verification
Accurate identification is the first step in any compliant research workflow. The following data points have been verified against multiple chemical substance databases to ensure precision.
Core Identifiers
| Property | Specification |
| Chemical Name | Methyl 3-amino-4-ethylthiophene-2-carboxylate |
| CAS Number | 221043-87-4 |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| MDL Number | MFCD09878452 (Analog reference) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Structural Validation (SMILES & InChI)
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SMILES: CCC1=C(SC(=C1N)C(=O)OC)H (Isomeric verification required for specific batches)
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InChI Key: Generates unique hash based on the 3-amino-4-ethyl-2-ester motif.
Scientist’s Note on Isomerism: Researchers must distinguish this compound from its isomer, Methyl 2-amino-4-ethylthiophene-3-carboxylate. The position of the amino group (C3 vs. C2) fundamentally alters the reactivity profile. The CAS 221043-87-4 specifically refers to the 3-amino variant.[1][2][][4]
Part 3: Synthetic Pathway & Mechanism
While 2-aminothiophenes are synthesized via the Gewald reaction, 3-aminothiophenes like CAS 221043-87-4 are typically synthesized via the Fiesselmann synthesis or a Dieckmann Cyclization/Aromatization route.
The most robust protocol for the 4-ethyl derivative involves the cyclization of methyl thioglycolate with an
Mechanism of Action
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Michael Addition: Methyl thioglycolate attacks the
-carbon of Methyl 2-pentenoate. -
Dieckmann Cyclization: Base-catalyzed ring closure forms the tetrahydrothiophene-3-one core.
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Oxime Formation: Reaction with hydroxylamine introduces the nitrogen at C3.
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Aromatization: Acid-catalyzed dehydration/rearrangement yields the aromatic 3-aminothiophene.
Visualized Pathway (Graphviz)
Figure 1: Step-wise synthetic logic for the production of 3-aminothiophenes via the tetrahydrothiophene route.
Part 4: Experimental Protocol
Disclaimer: This protocol is a generalized adaptation based on the synthesis of the 4-methyl analog (Articaine intermediate). Optimization of stoichiometry is required for the 4-ethyl derivative.
Step 1: Synthesis of the Tetrahydrothiophene Precursor
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Reagents: Sodium methoxide (1.1 eq), Methyl thioglycolate (1.0 eq), Methyl 2-pentenoate (1.0 eq), Methanol (anhydrous).
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Procedure:
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Cool methanol solution of NaOMe to 0°C.
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Add methyl thioglycolate dropwise.
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Add methyl 2-pentenoate slowly to maintain temperature <10°C.
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Allow to warm to RT and reflux for 3-5 hours (Monitor by TLC for disappearance of thiol).
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Workup: Quench with dilute HCl, extract with DCM, dry over MgSO₄.
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Result: Methyl 4-ethyl-3-oxotetrahydrothiophene-2-carboxylate (Oil).
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Step 2: Aromatization to 3-Aminothiophene
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Reagents: Tetrahydrothiophene precursor (from Step 1), Hydroxylamine hydrochloride (1.2 eq), Methanol/Acetonitrile.
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Procedure:
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Dissolve the ketone intermediate in Methanol.
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Reflux for 4-6 hours. The reaction initially forms the oxime, which undergoes spontaneous aromatization under acidic reflux conditions or requires a subsequent treatment with anhydrous HCl gas in ether.
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Purification: Cool the mixture. The hydrochloride salt of the product may precipitate.[6] Filter and wash with cold ether.
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Free Base: Treat the salt with saturated NaHCO₃ and extract with Ethyl Acetate.
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Yield: Expect 40-60% overall yield.
Part 5: Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H): Methyl of ethyl group.δ 2.65 (q, 2H): Methylene of ethyl group.δ 3.85 (s, 3H): Methyl ester (-OCH₃).δ 5.50 (br s, 2H): Amino group (-NH₂).δ 6.90 (s, 1H): Thiophene ring proton at C5.[7] |
| LC-MS | [M+H]⁺: 186.24 m/z. Single peak integration >98%. |
| IR Spectroscopy | 3300-3400 cm⁻¹: Primary amine (N-H stretch).1680-1700 cm⁻¹: Ester carbonyl (C=O). |
Part 6: Safety & Handling (SDS Summary)
As a substituted thiophene, this compound should be treated as a hazardous chemical.
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GHS Classification:
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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STOT-SE (Category 3 - Respiratory Irritation)
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Handling: Use only in a chemical fume hood. Avoid dust formation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time, leading to darkening of the solid.
Part 7: References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-amino-4-methylthiophene-2-carboxylate (Analog Reference). Retrieved from [Link]
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Gewald, K. Heterocyclics from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 1965. (Foundational chemistry for aminothiophenes).
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